N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide
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Overview
Description
N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the thiophene and pyridine rings, along with the trifluoroethyl group, suggests potential unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide typically involves multiple steps:
Formation of the Pyridine-3-sulfonamide Core: This can be achieved by reacting pyridine-3-sulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the Thiophen-3-ylmethyl Group: This step might involve a nucleophilic substitution reaction where a thiophen-3-ylmethyl halide reacts with the sulfonamide.
Addition of the Trifluoroethyl Group: This can be done through a nucleophilic substitution reaction using a trifluoroethyl halide.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted sulfonamides.
Scientific Research Applications
N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Possible antimicrobial or anticancer properties.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s activity. The trifluoroethyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Thiophene-2-sulfonamide: Contains a thiophene ring similar to the compound .
Trifluoromethylpyridine: Contains a trifluoromethyl group and a pyridine ring.
Uniqueness
N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide is unique due to the combination of the thiophene, pyridine, and trifluoroethyl groups, which may confer distinct chemical and biological properties compared to other sulfonamides.
Biological Activity
N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide (CAS Number: 1235319-56-8) is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C12H11F3N2O2S2 with a molecular weight of 336.4 g/mol. The compound features a pyridine ring substituted with thiophen and trifluoroethyl groups, which contribute to its unique biological properties .
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of compounds similar to this compound. For instance, derivatives containing thienopyridine structures have shown significant activity against various cancer cell lines, including HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer) cells. These derivatives demonstrated selective toxicity towards cancer cells while exhibiting low cytotoxicity towards non-tumor cells .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Effect |
---|---|---|---|
3b | HCT-116 | 5.0 | High |
4c | HepG-2 | 4.5 | High |
10d | MCF-7 | 12.0 | Moderate |
Anti-inflammatory Activity
The anti-inflammatory potential of similar sulfonamide derivatives has been documented in various studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced inflammation in animal models .
Case Studies
- Study on Thienopyridine Derivatives : A study evaluated the antiproliferative effects of new thienopyridine derivatives against several human cancer cell lines. The results indicated that these compounds could act as effective anticancer agents with specific activity against liver and colon cancers while maintaining a favorable safety profile .
- Inflammation Model in Rats : In a rat model of inflammation, compounds similar to this compound exhibited significant reductions in paw edema when administered at doses of 10 mg/kg, suggesting strong anti-inflammatory properties .
Properties
IUPAC Name |
N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2S2/c13-12(14,15)9-17(7-10-3-5-20-8-10)21(18,19)11-2-1-4-16-6-11/h1-6,8H,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPKCZXZHDKLOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)S(=O)(=O)N(CC2=CSC=C2)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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